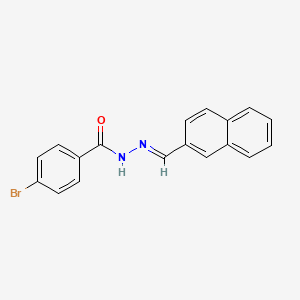
N-(1,1-dimethylpropyl)-N'-(2-methoxy-5-methylphenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,1-dimethylpropyl)-N'-(2-methoxy-5-methylphenyl)urea, also known as DMPU, is a widely used solvent in organic chemistry. It is a colorless, odorless liquid that is soluble in most organic solvents and water. DMPU has a variety of applications in scientific research, including as a solvent for chemical reactions and as a reagent in the synthesis of pharmaceuticals and other organic compounds.
作用机制
The mechanism of action of N-(1,1-dimethylpropyl)-N'-(2-methoxy-5-methylphenyl)urea is not well understood, but it is believed to function as a polar aprotic solvent that can solubilize a wide range of organic compounds. It has a high dielectric constant and a low nucleophilicity, which makes it an ideal solvent for reactions involving highly reactive intermediates.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, studies have shown that it is relatively non-toxic and does not have any significant effects on the growth or development of cells in vitro.
实验室实验的优点和局限性
The main advantages of using N-(1,1-dimethylpropyl)-N'-(2-methoxy-5-methylphenyl)urea as a solvent in lab experiments are its high solubility for a wide range of organic compounds and its ability to solubilize highly reactive intermediates. Additionally, this compound is relatively non-toxic and has a low boiling point, which makes it easy to remove from reaction mixtures.
One limitation of using this compound is that it can be difficult to remove from reaction mixtures, particularly if it is used in large quantities. Additionally, this compound can react with certain compounds, such as alkyl halides, under certain conditions, which can lead to the formation of toxic byproducts.
未来方向
There are several potential future directions for research involving N-(1,1-dimethylpropyl)-N'-(2-methoxy-5-methylphenyl)urea. One area of interest is the development of new synthetic methods using this compound as a solvent or reagent. Additionally, there is potential for using this compound in the development of new pharmaceuticals and other biologically active compounds.
Another area of interest is the use of this compound in the synthesis of advanced materials, such as metal-organic frameworks and other porous materials. Finally, there is potential for using this compound in the development of new catalytic systems for organic reactions.
合成方法
N-(1,1-dimethylpropyl)-N'-(2-methoxy-5-methylphenyl)urea can be synthesized through a variety of methods, including the reaction of N,N-dimethylpropylamine with phosgene and the reaction of N,N-dimethylpropylamine with isocyanates. The most common method for synthesizing this compound is through the reaction of N,N-dimethylpropylamine with urea in the presence of a catalyst such as sodium methoxide.
科学研究应用
N-(1,1-dimethylpropyl)-N'-(2-methoxy-5-methylphenyl)urea has a variety of applications in scientific research, including as a solvent for chemical reactions and as a reagent in the synthesis of pharmaceuticals and other organic compounds. It is commonly used in the synthesis of peptides, nucleotides, and other biologically active molecules. This compound has also been used as a solvent for the synthesis of metal-organic frameworks and other advanced materials.
属性
IUPAC Name |
1-(2-methoxy-5-methylphenyl)-3-(2-methylbutan-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-6-14(3,4)16-13(17)15-11-9-10(2)7-8-12(11)18-5/h7-9H,6H2,1-5H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FURVKSPGICMQGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NC(=O)NC1=C(C=CC(=C1)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

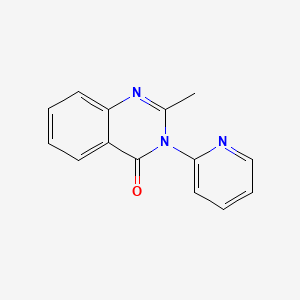
![N-benzyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B5321920.png)
![ethyl 1-[4-(4-fluorophenoxy)butyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5321928.png)
![{1-pyrazin-2-yl-4-[2-(trifluoromethyl)benzyl]piperidin-4-yl}methanol](/img/structure/B5321938.png)
![1-[2-methoxy-4-(methylthio)benzoyl]-4-piperidinecarboxamide](/img/structure/B5321946.png)
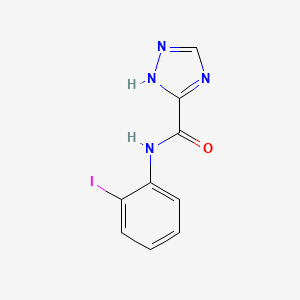
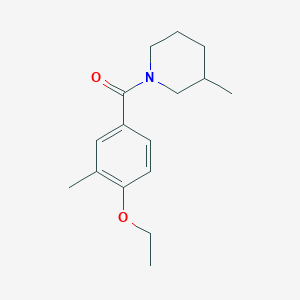
![1-methyl-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5321966.png)
![3-[4-(dimethylamino)phenyl]-2-[4-(6-nitro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5321982.png)
![ethyl [4-(3,4-dichlorophenyl)-1-piperazinyl]acetate](/img/structure/B5321986.png)
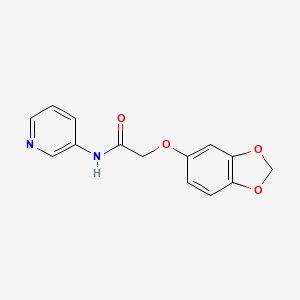
![2-[3-(4-morpholinyl)propanoyl]-N-phenylhydrazinecarbothioamide](/img/structure/B5322002.png)
